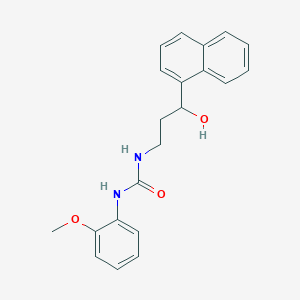

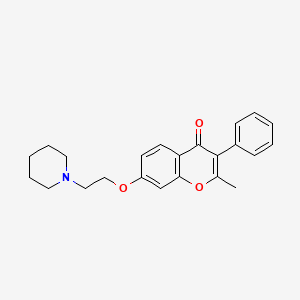

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as MPEP, is a compound that belongs to the family of chromenone derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.

Applications De Recherche Scientifique

Anticancer Activity

A series of novel chromen derivatives, including those structurally related to "2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one," were designed, synthesized, and screened for their anti-breast cancer activity against estrogen receptor-positive and negative human breast cancer cell lines. Notably, compounds within this series showed potent cytotoxicity, with certain derivatives demonstrating significant in vivo anti-cancer activity, suggesting their potential as a promising starting point for the development of anti-breast cancer drugs (Dube et al., 2019).

Synthesis and Molecular Modeling

Research on chromen-2-one derivatives, including efforts to synthesize aromatic carbamates with chromen-2-one fragments, has been documented. These efforts aim to explore the structural and functional capabilities of these compounds, potentially leading to new insights into their biological activities and applications (Velikorodov et al., 2014).

Crystal Structure Analysis

The crystal structure of a genistein-derived compound closely related to the query molecule was characterized, revealing its crystallization in the orthorhombic system. Such studies are crucial for understanding the molecular geometry and potential interaction sites of these compounds, which can inform their biological activity and drug design applications (Zhang et al., 2008).

Estrogen Receptor Binding Affinity and Docking

Compounds structurally similar to "this compound" have been evaluated for their estrogen receptor binding affinity, with molecular docking studies conducted to predict their binding orientations. These studies are integral to developing compounds with targeted anti-proliferative activities against specific cancer cell lines (Parveen et al., 2017).

Antimicrobial Activity

Research into novel chromen-2-one derivatives has also encompassed their antimicrobial potential, with synthesized compounds showing significant antibacterial and antifungal activity. These findings underscore the versatile nature of chromen derivatives in medicinal chemistry, beyond their anticancer potential (Mandala et al., 2013).

Mécanisme D'action

Target of Action

The primary target of the compound 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is the Apelin receptor (APJ) . APJ is a G protein-coupled receptor (GPCR) that mediates physiological responses to multiple homeostatic perturbations, including cardiovascular control, water balance, hypothalamic-pituitary-adrenal (HPA) axis regulation, and metabolic homeostasis .

Mode of Action

The compound acts as an agonist of the Apelin receptor . It binds to the receptor and activates it, triggering a series of intracellular events. The protein structure of APJ is typical of a GPCR, containing seven hydrophobic transmembrane domains, with consensus sites for phosphorylation by protein kinase A (PKA), palmitoylation, and glycosylation .

Biochemical Pathways

The activation of the Apelin receptor by the compound can lead to various signaling pathways, resulting in different patterns of activation and desensitization that may be tissue- and cell type-specific

Result of Action

The activation of the Apelin receptor by the compound can lead to a variety of physiological responses. For example, in anaesthetized intact rats, the overall effect of peripherally administered apelin is the reduction of mean arterial blood pressure (MABP) . This hypotensive action is blocked by the NOS inhibitor No-Nitro-L-arginine methyl ester, indicating a nitric oxide-mediated pathway .

Propriétés

IUPAC Name |

2-methyl-3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-17-22(18-8-4-2-5-9-18)23(25)20-11-10-19(16-21(20)27-17)26-15-14-24-12-6-3-7-13-24/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYWDNGEULSBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B2419543.png)

![2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2419548.png)

![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2419553.png)